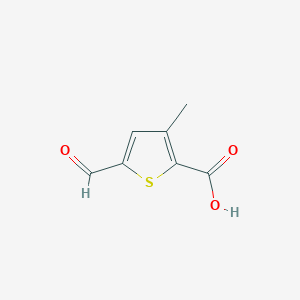

5-Formyl-3-methylthiophene-2-carboxylic acid

説明

5-Formyl-3-methylthiophene-2-carboxylic acid is a substituted thiophene derivative characterized by a formyl group at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 2 of the thiophene ring.

特性

分子式 |

C7H6O3S |

|---|---|

分子量 |

170.19 g/mol |

IUPAC名 |

5-formyl-3-methylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C7H6O3S/c1-4-2-5(3-8)11-6(4)7(9)10/h2-3H,1H3,(H,9,10) |

InChIキー |

QPMBFNYRNRZMQN-UHFFFAOYSA-N |

正規SMILES |

CC1=C(SC(=C1)C=O)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-3-methylthiophene-2-carboxylic acid typically involves the formylation of 3-methylthiophene-2-carboxylic acid. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction proceeds under mild conditions and yields the desired formylated product .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product .

化学反応の分析

反応の種類: 5-ホルミル-3-メチルチオフェン-2-カルボン酸は、さまざまな化学反応を起こす可能性があり、それらには以下が含まれます。

酸化: ホルミル基は、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤を使用してカルボン酸に酸化することができます。

還元: ホルミル基は、水素化ホウ素ナトリウム(NaBH4)や水素化アルミニウムリチウム(LiAlH4)などの還元剤を使用してヒドロキシメチル基に還元することができます。

一般的な試薬と条件:

酸化: KMnO4、CrO3、酸性または塩基性条件。

還元: NaBH4、LiAlH4、エタノールやエーテルなどの溶媒中。

生成される主な生成物:

酸化: 5-カルボキシ-3-メチルチオフェン-2-カルボン酸。

還元: 5-ヒドロキシメチル-3-メチルチオフェン-2-カルボン酸。

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of 5-Formyl-3-methylthiophene-2-carboxylic acid derivatives as antimicrobial agents. These compounds have shown effectiveness against a range of bacteria and fungi, including multidrug-resistant strains. For example, derivatives containing the thiophene ring have been synthesized and evaluated for their activity against Staphylococcus aureus and Candida species, demonstrating promising results in inhibiting growth at low concentrations .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies suggest that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for further development as anticancer therapies .

Organic Synthesis

Building Block in Chemical Synthesis

5-Formyl-3-methylthiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. Its formyl group allows for further functionalization, enabling the synthesis of more complex molecules. This property is particularly useful in the development of pharmaceuticals and agrochemicals, where specific molecular modifications are required .

Synthesis of Thiophene Derivatives

The compound can be utilized in the preparation of various thiophene derivatives through reactions such as condensation and cyclization. These derivatives often exhibit enhanced biological activities, making them valuable in drug discovery and development .

Materials Science

Conductive Polymers

Research has indicated that thiophene-based compounds can be incorporated into conductive polymers, which are essential for electronic applications such as organic photovoltaics and sensors. The incorporation of 5-Formyl-3-methylthiophene-2-carboxylic acid into polymer matrices can improve electrical conductivity and stability under operational conditions .

Nanocomposites Development

The compound's unique properties allow it to be used in the formulation of nanocomposites that exhibit enhanced mechanical and thermal properties. These materials are being explored for applications in packaging, coatings, and other industrial uses where durability is critical .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against multidrug-resistant bacteria |

| Anticancer properties | Induces apoptosis in cancer cell lines | |

| Organic Synthesis | Building block for complex molecules | Enables functionalization for drug development |

| Synthesis of thiophene derivatives | Enhances biological activity | |

| Materials Science | Conductive polymers | Improves electrical conductivity |

| Nanocomposites development | Enhances mechanical and thermal properties |

作用機序

6. 類似の化合物との比較

類似の化合物:

3-メチルチオフェン-2-カルボン酸: 5位にホルミル基がありません。

5-メチルチオフェン-2-カルボン酸: ホルミル基がなく、5位にメチル基があります。

5-ホルミルチオフェン-2-カルボン酸: 3位にメチル基がありません.

独自性: 5-ホルミル-3-メチルチオフェン-2-カルボン酸は、チオフェン環にホルミル基とカルボン酸基の両方が存在することで独自です。 この官能基の組み合わせは、有機合成や材料科学におけるさまざまな用途のための独特の反応性と可能性を提供します.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Key Observations:

Electron Effects: The formyl group in the target compound increases electrophilicity at position 5, making it reactive toward nucleophilic additions (e.g., condensation reactions). This contrasts with 5-(methoxycarbonyl)thiophene-2-carboxylic acid, where the ester group is less reactive but stabilizes the molecule through resonance . In contrast, the 3-trifluoromethyl group in the analog () introduces strong electron-withdrawing effects, altering ring electronics and reaction pathways .

Crystallinity and Hydrogen Bonding :

- 5-(Methoxycarbonyl)thiophene-2-carboxylic acid forms centrosymmetric H-bonded dimers (O–H···O interactions), contributing to its crystalline stability . The target compound’s methyl group may disrupt such interactions, reducing crystallinity but improving solubility in organic solvents.

Biological Activity: While direct data for the target compound is lacking, 5-(4-fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid () demonstrates how bulky substituents (e.g., tosylamino, fluorophenyl) enhance bioactivity. The target compound’s formyl group may facilitate Schiff base formation, a common motif in antimicrobial or enzyme-inhibiting agents .

生物活性

5-Formyl-3-methylthiophene-2-carboxylic acid is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.

5-Formyl-3-methylthiophene-2-carboxylic acid can be characterized by its molecular formula and a molecular weight of approximately 174.19 g/mol. The structure features a thiophene ring, which is known for its reactivity and biological significance.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiophene derivatives, including 5-formyl-3-methylthiophene-2-carboxylic acid. Research indicates that compounds with thiophene moieties exhibit cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity of Thiophene Derivatives

The above table summarizes the IC50 values, indicating the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the specific cancer cell line.

The antitumor activity of 5-formyl-3-methylthiophene-2-carboxylic acid may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound has shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in tumor cells, which can trigger programmed cell death.

- Targeting Specific Pathways : Studies suggest that it may inhibit pathways critical for tumor growth, such as the PI3K/Akt and MAPK signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiophene derivatives in clinical settings.

Case Study: In Vivo Efficacy

A study involving SCID mice with IGROV1 ovarian carcinoma demonstrated that administration of 5-formyl-3-methylthiophene-2-carboxylic acid resulted in significant tumor reduction compared to control groups. The treatment led to a decrease in tumor volume by approximately 45% after four weeks of therapy, highlighting its potential as a therapeutic agent in oncology.

Case Study: Combination Therapy

In another investigation, combining this compound with conventional chemotherapeutic agents enhanced its efficacy. When used alongside doxorubicin, the combination therapy showed synergistic effects, leading to reduced IC50 values and improved survival rates in treated animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。